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Compound of Interest

Compound Name: Ibrutinib deacryloylpiperidine

Cat. No.: B1370916 Get Quote

An In-depth Technical Guide to Ibrutinib
Deacryloylpiperidine
This technical guide provides a comprehensive overview of ibrutinib deacryloylpiperidine, an

impurity of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib. The document is intended for

researchers, scientists, and professionals in the field of drug development, offering detailed

information on its chemical properties, synthesis, and biological context.

Chemical Identity and Structure
Ibrutinib deacryloylpiperidine, also known as IBT4A, is recognized as a significant impurity in

the synthesis of ibrutinib.[1][2] Its core structure is the pyrazolopyrimidine ring linked to a

phenoxyphenyl group and a piperidine ring, but it lacks the acryloyl group present on the

piperidine nitrogen of the parent molecule, ibrutinib.

CAS Number: 330786-24-8[1][2][3]

Molecular Structure:

The molecular formula for ibrutinib deacryloylpiperidine is C₁₇H₁₃N₅O.[2] The structure is

derived from ibrutinib by the removal of the acryloyl group from the piperidine moiety. Ibrutinib

itself is chemically described as 1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-
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d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one.[4][5] The deacryloylpiperidine derivative is

therefore (3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine.

Quantitative Data
The following table summarizes the key quantitative data available for ibrutinib
deacryloylpiperidine and its parent compound, ibrutinib.

Property
Ibrutinib
Deacryloylpiperidin
e (IBT4A)

Ibrutinib Reference(s)

CAS Number 330786-24-8 936563-96-1 [1][3][5][6]

Molecular Formula C₁₇H₁₃N₅O C₂₅H₂₄N₆O₂ [2][4][5]

Molecular Weight 303.32 g/mol 440.5 g/mol [2][5]

Purity
≥98% (commercially

available)

>98% (commercially

available)
[2][7]

Solubility
DMSO: 25 mg/mL

(82.42 mM)

Not specified for the

parent compound
[2]

Boiling Point

(Predicted)
577.4±50.0 °C Not specified [2]

Density (Predicted) 1.380±0.06 g/cm³ Not specified [2]

pKa (Predicted) 10.40±0.30 Not specified [2]

IC₅₀ (for BTK) Not applicable 0.5 nM [1][2][8]

Experimental Protocols
Detailed experimental methodologies are crucial for the synthesis and analysis of ibrutinib and

its related compounds.

Synthesis of Ibrutinib:
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The synthesis of ibrutinib typically involves the acylation of the piperidine intermediate with

acryloyl chloride.[9][10][11] The formation of ibrutinib deacryloylpiperidine can occur as a

result of incomplete reaction or degradation.

Acylation Reaction: A common method involves the reaction of (R)-3-(4-phenoxyphenyl)-1-

(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with acryloyl chloride in the presence of

a base such as triethylamine or diisopropylethylamine in a solvent like dichloromethane.[9]

[10][11] The reaction is often carried out at a low temperature (e.g., 0 °C) and then allowed

to warm to room temperature.[10]

Purification: Post-reaction, the mixture is typically washed with an acidic solution, a basic

solution, and water.[9] The final product is often purified by recrystallization from a suitable

solvent system, such as dichloromethane, ethyl acetate, or n-heptane.[9] Column

chromatography may also be employed for purification.[12]

In Vivo Formulation:

For in vivo experiments, a suitable vehicle is required to administer the compound. A common

protocol for preparing a formulation of a related compound for oral or intraperitoneal injection

involves the following steps:[1]

Prepare a stock solution in DMSO (e.g., 25.0 mg/mL).

To prepare a 1 mL working solution, take 100 μL of the DMSO stock solution.

Add 400 μL of PEG300 and mix thoroughly.

Add 50 μL of Tween-80 and mix again.

Finally, add 450 μL of saline to bring the total volume to 1 mL. This results in a suspended

solution with a concentration of 2.5 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5%

Tween-80, and 45% Saline.[1] It is recommended to use sonication to aid dissolution and to

prepare the working solution fresh on the day of use.[1]
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Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical

enzyme in the B-cell receptor (BCR) signaling pathway.[8][13][14] This pathway is essential for

the proliferation, survival, and differentiation of B-cells.[13][14] The deacryloylpiperidine

impurity lacks the acryloyl group responsible for the covalent and irreversible binding to the

Cysteine-481 residue in the active site of BTK, and therefore is not expected to have the same

inhibitory activity.[8][13]

Below is a diagram illustrating the B-cell receptor signaling pathway and the point of inhibition

by ibrutinib.
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Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of ibrutinib on BTK.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1370916?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1370916?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

